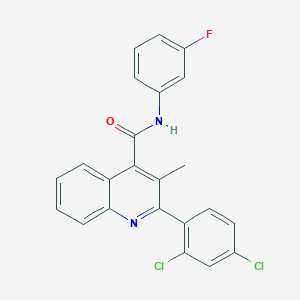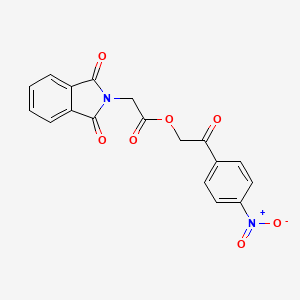
2-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-3-methylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-3-methylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a quinoline core substituted with dichlorophenyl and fluorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Substitution Reactions: The introduction of the dichlorophenyl and fluorophenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium cyanide (KCN)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
科学研究应用
2-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-3-methylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to DNA or proteins, thereby modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(2,5-dichlorophenyl)-3-(4-fluorophenyl)urea
- 1-(2,4-dichlorophenyl)-3-(3-fluorophenyl)urea
- 1-(2,6-dichlorophenyl)-3-(4-fluorophenyl)urea
Uniqueness
2-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-3-methylquinoline-4-carboxamide stands out due to its quinoline core, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C23H15Cl2FN2O |
|---|---|
分子量 |
425.3 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H15Cl2FN2O/c1-13-21(23(29)27-16-6-4-5-15(26)12-16)18-7-2-3-8-20(18)28-22(13)17-10-9-14(24)11-19(17)25/h2-12H,1H3,(H,27,29) |
InChI 键 |
FYPMMFZMBMZASG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-fluorobenzyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11661143.png)
![2-({[4-(2,4-Dimethylbenzyl)piperazin-1-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B11661146.png)
![diethyl 2-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11661154.png)
![N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11661161.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11661168.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11661175.png)
![N-(2-ethoxyphenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11661176.png)
![(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11661181.png)
![3-[(4-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11661182.png)
![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11661185.png)

![3-(4-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661212.png)
![3-(4-chlorophenyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661219.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(pyrrolidin-1-ylcarbonyl)benzamide](/img/structure/B11661222.png)
